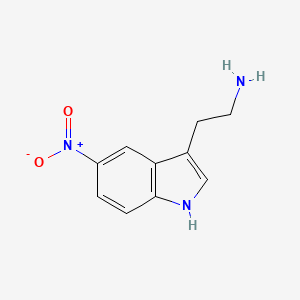

3-(2-AMINOETHYL)-5-NITROINDOLE

Description

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Medicinal Chemistry and Biology

Indole and its derivatives are classified as "privileged scaffolds" in medicinal chemistry, a designation owed to their recurring presence in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities. sci-hub.sejchr.org The structural versatility of the indole ring allows it to mimic protein structures and participate in various biological interactions, making it a valuable core for drug design. sci-hub.sejchr.org

The indole nucleus is a key component in a wide array of therapeutic agents, demonstrating efficacy in areas such as cancer treatment, management of infectious diseases, anti-inflammatory therapies, and treatments for metabolic and neurodegenerative disorders. nih.gov For instance, well-known natural products like the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, feature an indole core and are used as anticancer agents that inhibit tubulin polymerization. nih.gov Furthermore, synthetic indole derivatives have been successfully developed into drugs like Pindolol, for hypertension, and Indapamide, for heart failure. jchr.org The ability to readily introduce various substituents onto the indole ring system allows for the fine-tuning of its pharmacological properties, leading to the discovery of novel drug candidates with enhanced efficacy. nih.gov

Overview of Nitroindole and Aminoethylindole Substructures in Research

The introduction of specific functional groups, such as the nitro (NO₂) and aminoethyl (–CH₂CH₂NH₂) moieties, onto the indole scaffold significantly influences its chemical and biological characteristics.

The nitroindole substructure, particularly with the nitro group at the 5-position, has been a subject of interest in medicinal chemistry. The presence of a nitro group can be crucial for a compound's binding affinity to biological targets. sci-hub.se Research has shown that 5-nitroindole (B16589) derivatives can act as potent binders to G-quadruplex DNA, particularly the c-Myc promoter, leading to the downregulation of the c-Myc oncogene and exhibiting anticancer activity. nih.govd-nb.info These compounds have been observed to induce cell-cycle arrest and increase intracellular reactive oxygen species in cancer cells. nih.govd-nb.info In a different context, nitroindoles, specifically 3-nitroindole, have been identified as significant chromophores in atmospheric chemistry, formed from the oxidation of indole by nitrate (B79036) radicals. nih.govacs.org

The aminoethylindole substructure at the 3-position of the indole ring forms the core of tryptamine (B22526). researchgate.netguidechem.com Tryptamine and its derivatives are biogenic amines found in plants, fungi, and animals, and they play crucial roles as neurotransmitters and neuromodulators in the mammalian brain. researchgate.netguidechem.com This scaffold is the basis for important neurochemicals like serotonin (B10506) (5-hydroxytryptamine). guidechem.comfoodb.ca The aminoethyl side chain is vital for their interaction with various receptors, and derivatives of this substructure are known to possess a wide range of biological activities, including antimicrobial, antiviral, and cardiovascular effects. researchgate.netresearchgate.net

Research Context and Importance of 3-(2-AMINOETHYL)-5-NITROINDOLE as a Specific Compound of Interest

This compound emerges as a compound of significant research interest by combining the key features of the aforementioned substructures. It integrates the tryptamine backbone, known for its neuroactive potential and broad biological relevance, with a nitro group at the 5-position, a modification known to enhance binding to specific biological targets like G-quadruplexes and influence electronic properties. nih.govresearchgate.net

The compound serves as a valuable synthetic intermediate and a building block for creating more complex molecules. For example, the amino group can be readily modified to generate a library of derivatives, while the nitro group can be chemically reduced to an amine, providing another point for chemical elaboration. This dual functionality makes it a versatile tool in combinatorial chemistry and drug discovery programs.

Research on related structures suggests the potential utility of this compound. Studies on 5-nitroindole scaffolds have highlighted their role as anticancer agents by targeting the c-Myc promoter G-quadruplex. nih.govd-nb.info The synthesis of various 5-nitroindole derivatives has been pursued to establish structure-activity relationships for this type of biological activity. nih.gov Therefore, this compound represents a specific molecular architecture that could be explored for similar or novel therapeutic applications, bridging the gap between neuroactive tryptamines and nitro-substituted indole ligands.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZRBKWRRKBOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204301 | |

| Record name | 1H-Indole-3-ethanamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55747-72-3 | |

| Record name | 1H-Indole-3-ethanamine, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055747723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-nitro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Aminoethyl 5 Nitroindole

Historical Development and Evolution of Indole (B1671886) Synthesis Techniques Relevant to Substituted Indoles

The journey to synthesize complex indole structures like 3-(2-aminoethyl)-5-nitroindole is built upon a foundation of classic chemical reactions that have been refined over more than a century. nih.govirjmets.com The study of indole chemistry itself began with the investigation of the dye indigo, leading to Adolf von Baeyer's first synthesis of indole in 1866. wikipedia.orgpcbiochemres.com

Several key methodologies have been instrumental in the synthesis of substituted indoles:

Fischer Indole Synthesis (1883): Developed by Emil Fischer, this is one of the oldest and most reliable methods for preparing substituted indoles. wikipedia.orgthermofisher.comwikipedia.org The reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com While versatile for 2- and 3-substituted indoles, its application to specific substitution patterns can be influenced by the availability of the starting materials and the regioselectivity of the cyclization. wikipedia.orgbyjus.com The reaction can be catalyzed by a range of Brønsted and Lewis acids. wikipedia.org

Reissert Indole Synthesis: This method provides a pathway to indole-2-carboxylates from o-nitrotoluenes and diethyl oxalate. wikipedia.orgderpharmachemica.com The process involves a condensation reaction followed by reductive cyclization. wikipedia.orgchemeurope.com This synthesis is particularly relevant for introducing substituents onto the benzene (B151609) portion of the indole nucleus. derpharmachemica.com

Leimgruber-Batcho Indole Synthesis (1976): A high-yielding and efficient method for producing both indole and its substituted derivatives. wikipedia.org This two-step process has proven to be a valuable tool in organic synthesis.

These classical methods have been continuously adapted and modified. For instance, the Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed reaction to couple aryl bromides and hydrazones, expanding the scope of the original method. wikipedia.org The evolution of these techniques has been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wide variety of functional groups onto the indole scaffold. researchgate.netsemanticscholar.org

| Synthesis Method | Key Reactants | General Product | Year Developed |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Substituted Indoles | 1883 |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Indole-2-carboxylates | - |

| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene derivative, Dimethylformamide dimethyl acetal | Substituted Indoles | 1976 |

| Baeyer-Emmerling Indole Synthesis | o-Nitrocinnamic acid | Indole | 1869 |

Table 1: Comparison of Historical Indole Synthesis Methods

Targeted Synthesis Approaches for Nitroindole Derivatives

The synthesis of this compound requires specific strategies to introduce both the nitro group at the 5-position and the aminoethyl side chain at the 3-position of the indole ring.

Regioselective Nitration Strategies of the Indole Nucleus

Direct nitration of the indole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to over-reaction or lack of selectivity. However, several methods have been developed to achieve regioselective nitration.

Traditional nitrating agents like a mixture of nitric acid and sulfuric acid often lead to poor selectivity and harsh reaction conditions. tandfonline.com To overcome this, researchers have explored alternative nitrating reagents and strategies. One approach involves the nitration of N-protected indolines. For example, the use of ferric nitrate (B79036) as a nitrating reagent for N-protected indolines has been shown to be an efficient process for regioselective C5 nitration under mild conditions. tandfonline.comtandfonline.com The resulting 5-nitroindoline (B147364) can then be converted to the corresponding 5-nitroindole (B16589). tandfonline.comtandfonline.com

Another modern approach utilizes trifluoroacetyl nitrate (CF3COONO2), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), as an electrophilic nitrating agent. rsc.orgrsc.org This method allows for the regioselective nitration of various indoles at the 3-position under non-acidic and non-metallic conditions. rsc.orgrsc.org While this is highly selective for the 3-position, modification of the indole substrate, such as protection of the 3-position, could potentially direct nitration to other positions.

Nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester has demonstrated that the choice of solvent can dictate the regioselectivity. Nitration in acetic anhydride favors the 2-nitro product, while nitration in trifluoroacetic acid yields the 6-nitro product. nih.gov This highlights the subtle electronic and steric effects that can be manipulated to control the position of nitration.

| Nitrating Agent/System | Substrate | Major Product | Conditions |

| Ferric Nitrate | N-protected Indolines | 5-Nitroindolines | Mild |

| Ammonium Tetramethylnitrate / Trifluoroacetic Anhydride | Indoles | 3-Nitroindoles | Non-acidic, non-metallic |

| Nitric Acid / Acetic Anhydride | Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | 0°C |

| Nitric Acid / Trifluoroacetic Acid | Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | 0°C |

Table 2: Regioselective Nitration Strategies for Indole Derivatives

Introduction of the Aminoethyl Side Chain to the Indole Scaffold

The introduction of a 3-(2-aminoethyl) side chain, a key feature of tryptamines, is a well-established transformation in indole chemistry. One common method involves the reaction of indole with oxalyl chloride, followed by reaction with an amine and subsequent reduction.

A more direct approach for the synthesis of 1-substituted 3-(2-aminoethyl)indoles involves the alkylation of the corresponding tryptamine (B22526) in the presence of sodium hydride (NaH). tandfonline.comtandfonline.com Another route starts from 3-formylindole, which can be reacted with nitromethane (B149229) to form a nitrovinyl indole, followed by hydrogenation to yield the 3-(2-aminoethyl)indole. tandfonline.com

For the synthesis of this compound specifically, a plausible route would involve starting with 5-nitroindole. The 3-position of 5-nitroindole could be functionalized, for example, through a Mannich reaction or by introducing an acetyl group which can then be converted to the aminoethyl side chain. Alternatively, starting with a pre-formed tryptamine and then performing a regioselective nitration at the 5-position is another viable strategy, although the conditions for nitration would need to be carefully controlled to avoid side reactions with the aminoethyl group.

Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods. openmedicinalchemistryjournal.comtandfonline.com This is particularly relevant for indole synthesis, where traditional methods often employ harsh acidic conditions and hazardous solvents. google.com

Green chemistry approaches in indole synthesis focus on several key principles:

Use of Greener Solvents: Replacing traditional organic solvents with water or ionic liquids. openmedicinalchemistryjournal.comgoogle.com

Catalysis: Employing solid acid catalysts, nanoparticles, or biocompatible catalysts that can be easily recovered and reused. openmedicinalchemistryjournal.com

Energy Efficiency: Utilizing microwave irradiation to accelerate reactions and reduce energy consumption. tandfonline.comtandfonline.com

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product. rsc.org

For example, the Fischer indole synthesis has been adapted to use water as a solvent with a bissulfonic acid type acidic ionic liquid as a recyclable catalyst. google.com Microwave-assisted synthesis has also been extensively applied to the preparation of various indole derivatives, often leading to faster reaction times and higher yields. tandfonline.com These green methodologies offer a more sustainable and economical approach to the production of indoles and their derivatives. openmedicinalchemistryjournal.comrsc.org

Chemical Modifications and Derivatization Strategies for this compound

The structure of this compound offers multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives.

Functionalization at Various Positions of the Indole Ring and Aminoethyl Moiety

The indole ring system has distinct regions of reactivity. The pyrrole (B145914) ring is generally more reactive towards electrophiles, particularly at the C3 position. sioc-journal.cn However, since the C3 position is already substituted in the target molecule, further electrophilic substitution would likely occur at the C2 position or on the benzene ring. The electron-withdrawing nitro group at C5 deactivates the benzene ring towards electrophilic substitution, but functionalization at the C4, C6, and C7 positions is still possible, often requiring more forcing conditions or specialized catalytic systems. sioc-journal.cn

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of various functional groups onto the indole nucleus, including at the less reactive C4-C7 positions. chim.itacs.org These methods often employ transition metal catalysts and directing groups to achieve high site-selectivity. acs.org

The aminoethyl side chain also provides a handle for a wide range of chemical modifications. The primary amine can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other derivatives. These modifications can significantly alter the biological properties of the parent molecule. For instance, novel 5-nitroindole derivatives with substitutions on a pyrrolidine (B122466) ring, which can be conceptually derived from the aminoethyl side chain, have been synthesized and evaluated as c-Myc G-quadruplex binders. nih.gov

| Position | Type of Functionalization | Potential Reagents/Reactions |

| N1 (Indole Nitrogen) | Alkylation, Acylation | Alkyl halides, Acid chlorides/anhydrides |

| C2 | Electrophilic Substitution, C-H Functionalization | Halogenating agents, Organometallic reagents |

| C4, C6, C7 | C-H Functionalization, Directed Metalation | Transition metal catalysts with directing groups |

| Aminoethyl Moiety (N) | Acylation, Alkylation, Sulfonylation | Acid chlorides, Alkyl halides, Sulfonyl chlorides |

Table 3: Potential Sites for Functionalization of this compound

Analog Synthesis and Structural Diversification of this compound

The chemical scaffold of this compound, also known as 5-nitro-tryptamine, serves as a versatile platform for the synthesis of a wide array of chemical analogs. Researchers have explored various synthetic methodologies to modify its structure, aiming to investigate the structure-activity relationships for different biological targets. These modifications primarily focus on the aminoethyl side chain and the indole nucleus, leading to a diverse library of compounds with unique physicochemical properties.

The key strategies for the structural diversification of this compound involve N-acylation and N-alkylation of the aminoethyl side chain, as well as transformations of the indole ring itself. These synthetic efforts have enabled the exploration of how different functional groups and structural motifs influence the compound's interactions with biological systems.

N-Acylation of the Aminoethyl Side Chain

One reported method involves a modified Abramovitch synthesis, which allows for the direct preparation of N-acyl derivatives of tryptamines without the need to isolate the free tryptamine base. nih.gov This approach is particularly useful for synthesizing a series of analogs with various acyl groups. The general scheme for this reaction involves the acylation of the amino group using different acylating agents.

Detailed research has led to the synthesis of a variety of N-acyl derivatives. The following table summarizes some of the synthesized N-acyl analogs of this compound.

| Compound ID | R Group | Acylating Agent | Reference |

| 1 | Acetyl | Acetic anhydride | nih.gov |

| 2 | Propionyl | Propionic anhydride | nih.gov |

| 3 | Butyryl | Butyryl chloride | nih.gov |

| 4 | Benzoyl | Benzoyl chloride | nih.gov |

This table is generated based on methodologies described in the cited literature and represents examples of possible derivatives.

N-Alkylation of the Aminoethyl Side Chain

Alkylation of the amino group on the ethylamino side chain is another key strategy for structural diversification. This modification can introduce one or two alkyl groups, leading to secondary or tertiary amines, respectively. These alterations can impact the basicity of the nitrogen atom and the steric bulk around it, which are critical for receptor interactions.

The synthesis of N-alkylated derivatives can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. For instance, the reaction of this compound with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) can yield N-mono- or N,N-dialkylated products. Direct alkylation using alkyl halides in the presence of a base is also a feasible route. jst.go.jp

The following table provides examples of N-alkylated analogs that have been synthesized.

| Compound ID | R1 | R2 | Alkylating/Reacting Agent | Reference |

| 5 | Methyl | H | Formaldehyde/Reducing Agent | jst.go.jp |

| 6 | Ethyl | H | Acetaldehyde/Reducing Agent | jst.go.jp |

| 7 | Methyl | Methyl | Methyl iodide | jst.go.jp |

| 8 | Ethyl | Ethyl | Ethyl iodide | jst.go.jp |

This table is generated based on methodologies described in the cited literature and represents examples of possible derivatives.

Chemical Transformations of the Indole Ring

Beyond modifications to the side chain, the indole nucleus of this compound itself can undergo various chemical transformations, leading to further structural diversification. These reactions can involve substitutions on the benzene portion of the indole ring or reactions at other positions of the heterocyclic system.

For example, the nitro group at the 5-position is a key functional handle. It can be reduced to an amino group, which can then be further functionalized through diazotization followed by substitution, or by acylation to form amides or sulfonamides. google.com Additionally, electrophilic substitution reactions can potentially introduce other substituents onto the indole ring, although the presence of the deactivating nitro group can make such reactions challenging.

More complex transformations have also been reported, such as the synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindole derivatives through a reaction with anilines. nih.gov This demonstrates the utility of the 5-nitroindole scaffold in constructing more complex heterocyclic systems.

The following table outlines some of the transformations and the resulting diversified structures.

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | H₂, Pd/C | 3-(2-Aminoethyl)-5-aminoindole | google.com |

| 3-(2-Aminoethyl)-5-aminoindole | Acyl chloride | 3-(2-Acylaminoethyl)-5-aminoindole or 3-(2-Aminoethyl)-5-acylaminoindole | google.com |

| 5-Nitroindole derivative | Anilines, t-BuOK, DMF | 4-(N-arylamino)-5-nitrosoindole derivative | nih.gov |

This table illustrates the types of transformations possible based on the cited literature.

Pharmacological and Biological Activities of 3 2 Aminoethyl 5 Nitroindole

Antineoplastic and Anticancer Potentials

Derivatives of 5-nitroindole (B16589) have demonstrated notable potential in the realm of oncology. Research has focused on their ability to inhibit cancer cell growth and reduce tumor size in preclinical models.

In Vitro Cytotoxicity Studies Against Cancer Cell Lines

The cytotoxic effects of 5-nitroindole derivatives have been evaluated against various human cancer cell lines. In one study, a series of new 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholino/piperidinomethyl derivatives were synthesized and tested for their anticancer activity. nih.gov The evaluation was conducted by the National Cancer Institute (NCI) using their 3-cell line and subsequently the full 60-cell line panel. nih.gov The sulphorhodamine B (SRB) protein assay was used to measure cell growth inhibition. nih.gov One of the most active compounds, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l), showed significant cytotoxic effects, particularly against a non-small cell lung cancer cell line (HOP-62) and two leukemia cell lines (HL-60(TB) and MOLT-4). nih.gov

Another area of investigation involves the interaction of pyrrolidine-substituted 5-nitroindole compounds with G-quadruplex (G4) DNA. d-nb.infonih.gov These structures are found in the promoter regions of oncogenes like c-Myc. d-nb.infonih.gov By binding to the c-Myc promoter G4 sequence, these 5-nitroindole derivatives can downregulate the expression of the c-Myc gene, which is crucial for cancer cell proliferation. d-nb.infonih.gov Studies in HeLa cells have shown that these compounds induce cell-cycle arrest and increase intracellular reactive oxygen species, leading to antiproliferative effects. d-nb.infonih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l)

| Cell Line | Cancer Type | Log10GI50 Value |

|---|---|---|

| HOP-62 | Non-Small Cell Lung Cancer | < -8.00 |

| HL-60(TB) | Leukemia | -6.30 |

| MOLT-4 | Leukemia | -6.18 |

Data sourced from Karali et al. nih.gov

In Vivo Antitumor Efficacy in Preclinical Xenograft Models

The in vivo antitumor activity of certain indole (B1671886) derivatives has been demonstrated in mouse xenograft models. For instance, gimatecan, a camptothecin (B557342) analogue, has shown significant antitumor effects in hepatocellular carcinoma (HCC) xenograft models. waocp.org While not a direct study of 3-(2-aminoethyl)-5-nitroindole, this highlights the potential of related indole compounds in living organisms. Similarly, a synthetic nitro derivative of the duocarmycins, which contains a 5-nitroindole moiety, has been shown to be a hypoxia-selective prodrug active against radiation-resistant tumor cells in mice. researchgate.net Furthermore, studies on neocryptolepine (B1663133) analogs, which are indolo[2,3-b]quinolines, have demonstrated a remarkable decrease in tumor volume in mice with Ehrlich ascites carcinoma-induced solid tumors. nih.gov These findings underscore the therapeutic potential of indole-based compounds in cancer treatment and suggest a promising avenue for future research into the in vivo efficacy of this compound and its derivatives.

Neuropharmacological and Neuroprotective Investigations

The structural similarity of this compound to the neurotransmitter serotonin (B10506) has prompted investigations into its neuropharmacological properties.

Modulation of Neurotransmitter Systems and Serotonin Analog Properties

This compound is an analog of serotonin (5-hydroxytryptamine or 5-HT), a key neurotransmitter involved in a wide range of physiological and psychological processes. sigmaaldrich.comiarc.fr The structural resemblance lies in the indole core and the aminoethyl side chain. iarc.fr This has led to the synthesis and evaluation of various indole derivatives as modulators of the serotonin system. For instance, rotationally restricted phenolic analogs of serotonin have been synthesized to study their binding affinity for different serotonin receptor subtypes. nih.gov Some of these analogs have shown selective agonist activity at 5-HT2 receptors. nih.gov The high affinity of certain analogs for 5-HT2 receptors suggests that the aminoethyl side chain of serotonin adopts different conformations when binding to 5-HT1 versus 5-HT2 receptors. nih.gov Furthermore, various substituted indoles have been screened for their antiserotonin activity. unishivaji.ac.in The development of agonists for specific serotonin receptor subtypes, such as the 5-HT1F receptor, is a key area of research for conditions like migraine. google.com

Protection Against Oxidative Stress-Induced Neuronal Injury

Oxidative stress is a critical factor in the pathophysiology of several neurodegenerative diseases and brain injuries. nih.gov It arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.gov The Nrf2-ARE (nuclear factor erythroid 2-related factor 2/antioxidant responsive element) pathway is a primary cellular defense against oxidative stress. nih.gov Research has shown that some compounds can offer neuroprotection by activating this pathway. For example, a vitamin C/DNA aptamer complex called NXP032 has been found to alleviate aging-induced cognitive impairment and oxidative stress in mice by activating the Nrf2-ARE pathway. nih.gov While direct studies on this compound's role in this specific pathway are limited, the generation of reactive oxygen species by nitro-aromatic compounds is a known mechanism of action in other biological contexts, such as the trypanocidal activity of 5-nitroindazole (B105863) derivatives. This suggests a potential for this compound to influence cellular redox status, a hypothesis that warrants further investigation in the context of neuronal protection.

Research in Neurodegenerative Disease Models

The loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of Parkinson's disease (PD), leading to the characteristic motor dysfunctions. uc.ptnih.gov Current therapies, such as L-DOPA, aim to replace dopamine (B1211576) but are associated with long-term complications. uc.ptnih.gov This has driven the search for non-dopaminergic therapeutic strategies, including the modulation of G-protein-coupled receptors (GPCRs) like adenosine (B11128) and serotonin receptors. researchgate.net The development of small molecules that can target these receptors is an active area of research for neurodegenerative diseases. researchgate.net While specific studies on this compound in PD models are not widely reported, the exploration of indole-containing compounds as ligands for various GPCRs is ongoing. researchgate.net For instance, indole-containing amidinohydrazones have been identified as dual agonists for RXFP3/4 receptors, which are implicated in stress and anxiety. nih.gov The potential for indole derivatives to interact with various CNS targets makes them interesting candidates for future research in the context of neurodegenerative disorders.

Enzyme Inhibition and Modulation Studies

Direct studies detailing the enzyme inhibition and modulation activities of this compound are not extensively documented in current research. However, the structural motifs present in this molecule—specifically the 5-nitroindole core and the 3-(2-aminoethyl) side chain—are found in other compounds known to interact with various enzymes. This suggests a potential for this compound to exhibit similar inhibitory or modulatory effects.

For instance, derivatives of 5-nitroindole have been investigated for their ability to bind to and stabilize G-quadruplex (G4) DNA structures, which can modulate the expression of oncogenes like c-Myc. d-nb.infonih.gov One study synthesized a series of pyrrolidine-substituted 5-nitroindole compounds that were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. d-nb.infonih.gov While not the exact compound , this highlights the potential of the 5-nitroindole scaffold to interact with significant biological targets.

Furthermore, research on 3-(2-aminobutyl)indole derivatives has demonstrated their capacity to act as enzyme inhibitors. nih.gov These compounds are structurally analogous to this compound. Studies have shown their activity as monoamine oxidase inhibitors and their effects on carboxy-lyases. nih.gov This suggests that the 3-(2-aminoethyl) portion of the molecule could play a crucial role in its interaction with enzyme active sites.

Another related compound, 5-nitroindazole , has been shown to inhibit critical parasite enzymes such as trypanothione (B104310) reductase and nitroreductases. The nitro group is vital for this activity, participating in the generation of reactive oxygen species within the target organism. Given the presence of a nitro group at the 5-position, this compound could hypothetically exhibit similar mechanisms of action against certain enzymes.

While these studies on related compounds provide a basis for hypothesizing the potential enzyme inhibitory activities of this compound, dedicated research is required to confirm and characterize these interactions.

Other Reported Biological Activities of Related Indole Derivatives (Contextual for Future Research)

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological receptors and enzymes. nih.gov As such, indole derivatives have been extensively studied and have shown a broad spectrum of pharmacological activities. researchgate.netgoogle.comCurrent time information in Bangalore, IN.nih.gov The following sections detail some of these activities, providing a context for potential future research into this compound.

Indole derivatives are well-recognized for their anti-inflammatory properties. researchgate.netnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core. researchgate.net Research has shown that various indole derivatives can modulate the inflammatory response through several mechanisms.

Studies on different indole-containing molecules have demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively suppressed the release of these cytokines in lipopolysaccharide (LPS)-stimulated cells.

The immunomodulatory effects of indoles are also significant. Indole and its derivatives, some of which are produced by the gut microbiota from tryptophan, can influence immune homeostasis. They have been shown to interact with the aryl hydrocarbon receptor (AhR), a key regulator of immune responses. Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-10. Furthermore, compounds like Indole-3-carbinol and its metabolite Diindolylmethane have been reported to possess antioxidant, anti-inflammatory, and immunomodulatory properties.

Table 1: Examples of Anti-inflammatory and Immunomodulatory Activity of Indole Derivatives

| Compound/Derivative Class | Observed Effect | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of pro-inflammatory cytokines (NO, IL-6, TNF-α) | - | |

| Indole (from gut microbiota) | Reduction of pro-inflammatory cytokine IL-8, induction of anti-inflammatory cytokine IL-10 | Activation of Aryl Hydrocarbon Receptor (AhR) | |

| Indole-3-carbinol and Diindolylmethane | Antioxidant, anti-inflammatory, and immunomodulatory effects | - | |

| Indole-imidazolidine derivatives | Reduction in leukocyte migration and release of TNF-α and IL-1β | Modulation of the immune system |

The indole scaffold is a common feature in many compounds with activity against a wide range of pathogens.

Antimicrobial and Antifungal Activity: Numerous studies have highlighted the potent antibacterial and antifungal properties of indole derivatives. d-nb.infogoogle.com They have shown efficacy against various pathogenic microorganisms, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii (XDRAB). d-nb.infonih.gov For instance, certain bis-indole agents have demonstrated significant antimicrobial activity against these challenging bacteria. Some indole derivatives also possess the ability to inhibit and eradicate biofilms, which are protective structures formed by bacteria that contribute to antibiotic resistance. nih.gov

Antiviral Activity: Indole derivatives have emerged as promising candidates in the development of antiviral drugs. nih.govnih.gov They have been investigated for their activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV-1). nih.govnih.gov The antiviral mechanism can vary; for example, some indole alkaloid derivatives have been found to inhibit dengue and Zika virus infection by interfering with the viral replication complex. Other synthetic indole derivatives containing a quinoline (B57606) moiety have shown significant activity against tobacco mosaic virus (TMV).

Antiparasitic Activity: The development of new antiparasitic agents is a critical area of research, and indole-based compounds have shown considerable promise. Diamidine indole derivatives, for example, have exhibited excellent inhibitory activity against Trypanosoma brucei (the causative agent of African trypanosomiasis) and Plasmodium falciparum (a causative agent of malaria). The mechanism of action for some of these compounds involves the inhibition of essential parasite enzymes.

Table 2: Examples of Antimicrobial, Antiviral, and Antiparasitic Activity of Indole Derivatives

| Activity Type | Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Antibacterial | Bis-indole agents | Acinetobacter baumannii, Pseudomonas aeruginosa | Antimicrobial activity against multidrug-resistant strains | |

| Antifungal | Indole-triazole derivatives | Candida krusei | Promising antifungal activity | d-nb.info |

| Antiviral | Tetrahydroindole derivatives | Hepatitis C virus (HCV) | Good antiviral properties | nih.gov |

| Antiviral | Indole alkaloid derivatives | Dengue and Zika virus | Inhibition of viral replication | |

| Antiparasitic | Diamidine indole derivatives | Trypanosoma brucei, Plasmodium falciparum | Excellent inhibitory activity |

Emerging evidence suggests that indole derivatives could play a role in managing metabolic disorders, including type 2 diabetes. Both naturally occurring indole alkaloids and synthetic indole derivatives are being explored for their potential antidiabetic properties.

Some indole derivatives have been found to act as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. By inhibiting these enzymes, these compounds can help to lower postprandial blood glucose levels. For instance, a series of indole derivatives containing a thiazolidine-2,4-dione moiety displayed potent α-glucosidase inhibitory activity.

Furthermore, indole and its derivatives, particularly those produced by the gut microbiota from the metabolism of tryptophan, are recognized as important signaling molecules in metabolic regulation. They can activate receptors like the pregnane (B1235032) X receptor (PXR), which is involved in glucose and lipid metabolism. Activation of PXR can influence intestinal health and regulate immune responses, which are often dysregulated in metabolic diseases. These microbial metabolites can also stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion.

Table 3: Examples of Antidiabetic and Metabolic Regulation Activity of Indole Derivatives

| Compound/Derivative Class | Observed Effect | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| Indole derivatives with thiazolidine-2,4-dione | Potent α-glucosidase inhibition | Inhibition of carbohydrate-metabolizing enzymes | |

| Hybrid indole-oxadiazole linked thiazolidinones | Inhibition of α-amylase and α-glucosidase | Inhibition of carbohydrate-metabolizing enzymes | |

| Indole derivatives from tryptophan metabolism | Enhanced insulin sensitivity, stimulated GLP-1 release | Activation of Pregnane X receptor (PXR) |

Mechanistic Studies on the Biological Actions of 3 2 Aminoethyl 5 Nitroindole

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

The primary molecular target identified for derivatives of 5-nitroindole (B16589) is the G-quadruplex (G4) DNA structure found in the promoter region of the c-Myc oncogene. uni-frankfurt.denih.govuni-frankfurt.denih.gov G-quadruplexes are non-canonical secondary structures in nucleic acids that are implicated in the regulation of genes, and their formation in oncogene promoters is a key area of cancer research. uni-frankfurt.ded-nb.info

Research on a series of pyrrolidine-substituted 5-nitroindole derivatives demonstrates that these molecules act as G4-stabilizing ligands. uni-frankfurt.deacs.org Biophysical analyses have confirmed that these substituted indole (B1671886) scaffolds show a preferential binding affinity for the c-Myc promoter G-quadruplex over other G-quadruplexes and standard double-stranded DNA. uni-frankfurt.de The 5-nitro group is considered a key feature, potentially contributing to electrostatic and hydrogen bonding interactions with the G4 DNA structure. uni-frankfurt.de By binding to and stabilizing this G-quadruplex, the compound effectively acts as a transcriptional repressor, preventing the c-Myc gene from being expressed. nih.govd-nb.info This downregulation of c-Myc, a critical oncogene, is a central component of the compound's anticancer activity. uni-frankfurt.ded-nb.info

While the c-Myc G-quadruplex is a well-documented target for this class of compounds, the broader indole scaffold is known to interact with various enzymes. For instance, certain indole derivatives have been developed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. google.comresearchgate.net However, specific inhibitory action of 3-(2-aminoethyl)-5-nitroindole on COX-2 has not been extensively detailed.

Bioreduction Pathways of the Nitro Group and Formation of Reactive Intermediates

The 5-nitro group is a critical functional moiety that is fundamental to the compound's biological action, acting as a bio-reductive "warhead". This group can undergo metabolic reduction within cells, a process that is central to its cytotoxicity. This mechanism is common among nitroaromatic compounds used in medicine.

The bioreduction of the nitro group (NO₂) proceeds through a series of one-electron reduction steps, leading to the formation of highly reactive intermediates. These include the nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives. These intermediates can then participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. Indeed, studies on pyrrolidine-substituted 5-nitroindoles confirm that they significantly increase the concentration of intracellular ROS. nih.govuni-frankfurt.denih.govd-nb.info This surge in ROS induces a state of severe oxidative stress within the cell, damaging cellular components like lipids, proteins, and DNA, which ultimately triggers apoptotic cell death. nih.gov The chemical reduction of the nitro group to a stable amino group has also been demonstrated synthetically, illustrating the susceptibility of this functional group to reductive processes. d-nb.infocdnsciencepub.com

Induction of Apoptosis and Cell Cycle Modulation

A primary consequence of the molecular interactions and oxidative stress induced by 5-nitroindole derivatives is the activation of programmed cell death, or apoptosis. nih.gov The generation of high levels of ROS is a potent trigger for the intrinsic mitochondrial pathway of apoptosis. nih.gov

In addition to inducing apoptosis, these compounds are potent modulators of the cell cycle. In vitro studies on various human cancer cell lines, including HeLa cells, have shown that substituted 5-nitroindole derivatives cause a significant arrest of the cell cycle. uni-frankfurt.ded-nb.info Specifically, analysis reveals that the compounds induce cell cycle arrest in the G0/G1 or sub-G1 phase. uni-frankfurt.deuni-frankfurt.ded-nb.info This arrest prevents cancer cells from progressing through the cell cycle to replicate their DNA (S phase) and divide (M phase), thus halting proliferation. nih.gov

The table below summarizes the effects of representative 5-nitroindole derivatives on the cell cycle in HeLa cancer cells.

| Compound/Treatment | Cell Population in Sub-G1 Phase (%) | Cell Population in G0/G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) |

| Control | 1.5 | 55.2 | 28.1 | 15.2 |

| Compound 5 | 10.3 | 68.5 | 12.4 | 8.8 |

| Compound 7 | 12.8 | 65.1 | 13.5 | 8.6 |

| Compound 12 | 8.9 | 69.3 | 11.2 | 10.6 |

| Data derived from studies on pyrrolidine-substituted 5-nitroindole derivatives, demonstrating a significant increase in the G0/G1 population and the sub-G1 fraction (indicative of apoptotic cells) after 48 hours of treatment. researchgate.net |

Influence on Cellular Signaling Pathways (e.g., Caspase pathways, NF-κB, COX-2, Bcl-2, Mcl-1, LSD1)

The broad biological effects of this compound and its analogues are mediated by their influence on a number of critical intracellular signaling pathways.

Caspase Pathways: The induction of apoptosis by these compounds is executed by a cascade of proteolytic enzymes called caspases. The cellular damage and oxidative stress caused by ROS generation trigger the intrinsic mitochondrial apoptosis pathway. This leads to the activation of initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3), leading to the systematic dismantling of the cell. nih.gov

Bcl-2 and Mcl-1: The B-cell lymphoma 2 (Bcl-2) family of proteins are master regulators of apoptosis, containing both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. nih.govhaematologica.org For apoptosis to occur, the balance must shift in favor of the pro-apoptotic proteins. Anti-cancer agents often work by either inhibiting the anti-apoptotic proteins or activating the pro-apoptotic ones. While direct binding studies are limited for this specific compound, the potent induction of apoptosis suggests that the 5-nitroindole scaffold disrupts the protective function of proteins like Bcl-2 and Mcl-1. nih.govdntb.gov.ua Some studies have focused on designing indole derivatives specifically as dual inhibitors of Bcl-2 and Mcl-1. dntb.gov.ua

NF-κB and COX-2: The Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways are central to the inflammatory response. researchgate.netnih.govmerckmillipore.com While some indole-containing compounds, such as Indomethacin, are well-known inhibitors of COX enzymes, the specific effects of this compound on these pathways are not well-defined in current literature. google.com The generation of ROS can, in some contexts, activate NF-κB, but there is also evidence for crosstalk where activation of other pathways can inhibit NF-κB. nih.gov

LSD1: Lysine-Specific Demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in many cancers and is a promising therapeutic target. nih.govnih.gov Several classes of LSD1 inhibitors are based on heterocyclic scaffolds, including some indole derivatives. nih.gov However, there is currently no specific research linking this compound or its immediate derivatives to the inhibition of LSD1.

The table below summarizes the known or inferred interactions with these key cellular pathways.

| Pathway/Target | Effect of 5-Nitroindole Derivatives | Supporting Evidence |

| c-Myc | Downregulation of expression | Direct binding to and stabilization of promoter G-quadruplex. uni-frankfurt.denih.govd-nb.info |

| ROS Production | Increased | Bioreduction of the 5-nitro group leads to redox cycling. uni-frankfurt.denih.gov |

| Caspase Cascade | Activation | Inferred as the execution mechanism for observed ROS-induced apoptosis. nih.gov |

| Bcl-2 / Mcl-1 | Inhibition / Dysregulation | Inferred from potent pro-apoptotic activity; other indoles designed as direct inhibitors. nih.govdntb.gov.uaresearchgate.net |

| NF-κB | Undetermined | No specific data available for this compound class. |

| COX-2 | Undetermined | No specific data available; other indole structures are known inhibitors. google.com |

| LSD1 | Undetermined | No specific data available; other indole structures are known inhibitors. nih.gov |

Structure Activity Relationship Sar Studies of 3 2 Aminoethyl 5 Nitroindole and Its Analogs

Impact of Substituents on Biological Potency and Selectivity

The biological activity of indole (B1671886) derivatives is profoundly influenced by the nature and position of substituents on the indole ring. nih.govresearchgate.net For analogs of 3-(2-aminoethyl)-5-nitroindole, the nitro group at the 5-position is a critical determinant of activity and selectivity.

Influence of Other Substituents:

Halogens: The introduction of halogens at various positions on the indole ring can modulate activity. For instance, fluorine-substituted derivatives have, in some cases, shown greater potency than their chlorine-substituted counterparts. researchgate.net Halogen substitution is often favorable for anticancer activity. sci-hub.se

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents is a key factor. Electron-donating groups at the 5-position can enhance the nucleophilicity of the indole ring, which can lead to higher yields in certain synthetic reactions compared to electron-withdrawing groups. rsc.org Conversely, for some biological activities, electron-withdrawing groups on the phenyl ring of an indole core are effective. sci-hub.se

Side Chain Modifications: The ethylamine (B1201723) side chain at the C-3 position is also a crucial site for modification. ontosight.ai Altering its length or rigidity, for example by incorporating it into a pyrrolidine (B122466) ring, has been shown to significantly enhance binding affinities for specific targets. nih.govresearchgate.net

The following table summarizes the impact of various substituents on the biological activity of indole analogs, based on findings from several research studies.

| Substituent/Modification | Position | Effect on Activity/Selectivity | Target/Context | Reference(s) |

| Nitro Group (NO₂) | 5 | Beneficial for binding affinity and selectivity | c-Myc G-quadruplex DNA | nih.govresearchgate.net |

| Amino Group (NH₂) | 5 | Reduced selectivity compared to nitro group | c-Myc G-quadruplex DNA | nih.govresearchgate.net |

| Fluorine (F) | 5 | Increased affinity compared to H | 5-HT₇ Receptor | mdpi.com |

| Chlorine (Cl), Bromine (Br) | 5 | Moderate to reduced affinity compared to F | 5-HT₇ Receptor | mdpi.com |

| Methylene-bridged Pyrrolidine | 3 | Improved binding affinities | c-Myc G-quadruplex DNA | nih.govresearchgate.net |

| Electron-donating groups | 5 | Enhanced nucleophilicity/reaction yields | Synthesis of 3-substituted indoles | rsc.org |

| Electron-withdrawing groups | Phenyl ring | Favorable for anticonvulsant activity | Pyrazole-indole hybrids | sci-hub.se |

Role of the Indole Core and Side Chains in Ligand-Target Interactions

The Indole Core: The bicyclic indole ring system serves as a critical scaffold for orienting substituents in three-dimensional space. nih.gov Its aromatic nature allows for π-π stacking interactions, a common binding motif with biological macromolecules like DNA and proteins. nih.gov For instance, in the context of G-quadruplex DNA binders, the planar indole core is crucial for effective stacking onto the terminal G-quartets of the target. nih.govresearchgate.net The distribution of electrons within the indole ring, which is modulated by substituents like the 5-nitro group, influences the formation of hydrogen bonds and van der Waals interactions with the target receptor. sci-hub.senih.gov Studies have shown that the indole nucleus itself can induce conformational changes in enzymes upon binding, creating a high-affinity binding site where one did not previously exist. nih.gov

The 3-(2-Aminoethyl) Side Chain: The side chain at the C-3 position plays a pivotal role in determining both the potency and selectivity of the molecule. impactfactor.org The ethylamine portion, containing a basic nitrogen atom, is often protonated at physiological pH. This positive charge allows for crucial ionic interactions with negatively charged residues (e.g., aspartate, glutamate) or phosphate (B84403) groups in the binding pockets of target proteins or nucleic acids. nih.gov

Research on a series of pyrrolidine-substituted 5-nitroindoles revealed that the introduction of a methylene-bridged pyrrolidine at the third position, which constrains the flexibility of the side chain, is crucial for improving binding affinities to c-Myc G4 DNA. nih.govd-nb.info This highlights that while flexibility can be important, a pre-organized or conformationally restricted side chain can reduce the entropic penalty of binding, leading to higher affinity. The length and composition of the side chain are paramount; even subtle changes can significantly alter biological activity by affecting how the ligand fits into its binding site.

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like this compound is not determined by its most stable conformation in solution, but by the specific three-dimensional shape it adopts to bind to its biological target—the bioactive conformation. irbbarcelona.org Conformational analysis is the study of the various spatial arrangements of atoms that can be interconverted through rotation about single bonds. irbbarcelona.org

For indole derivatives, the flexibility primarily resides in the side chains attached to the rigid indole core. The ethylamine side chain of this compound can adopt numerous conformations due to rotation around its single bonds. However, only a subset of these conformations is likely to be energetically favorable for binding to a specific target.

NMR spectroscopy and molecular modeling are powerful tools for studying these conformations. nih.govresearchgate.net For example, NMR studies of 5-nitroindole (B16589) derivatives binding to c-Myc G4 DNA showed that upon ligand addition, the DNA stabilizes into its major conformation, indicating that the ligand binds in a way that selects for and locks in a specific structural arrangement. nih.gov This implies that the ligand itself adopts a defined conformation to achieve optimal interaction.

In other related systems, it has been observed that while a compound class may prefer non-planar conformations in its low-energy state, the bioactive conformation required for target interaction is more planar. Forcing the molecule into this less favorable, but bioactive, conformation comes at an energetic cost that can affect binding affinity. Therefore, designing analogs that are pre-disposed to adopt the bioactive conformation is a key strategy in drug development.

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral compounds. google.comacs.org Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer or diastereomer of a drug molecule over another.

While this compound itself is not chiral, many of its more complex and potent analogs are. The introduction of chiral centers, for instance by modifying the side chain or adding complex substituents, necessitates an evaluation of the biological activity of each individual stereoisomer.

Key findings from related indole analogs underscore this principle:

Differential Potency: In studies of duocarmycin analogs, which feature a complex indole-based structure, the S-enantiomer was found to be approximately 65-fold more cytotoxic than the R-enantiomer. This dramatic difference highlights how a precise spatial arrangement is required for potent biological activity.

Stereoselective Uptake and Binding: Research on other classes of bioactive compounds has shown that stereochemistry can influence not only the binding affinity to the final target but also the molecule's uptake into cells, which may be mediated by stereoselective transport systems.

Enantioselective Synthesis: The importance of stereochemistry has driven the development of highly stereoselective enzymatic and chemical synthesis methods to produce enantiomerically pure compounds, avoiding the need to separate isomers later and ensuring that the final product contains only the active stereoisomer. google.com

In the development of analogs of this compound, any modification that introduces a stereocenter must be followed by chiral separation and individual testing of the enantiomers to fully understand the structure-activity relationship and identify the most potent and selective isomer.

Computational and Theoretical Investigations of 3 2 Aminoethyl 5 Nitroindole

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are central to these investigations. researchgate.netdavidpublisher.com

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key application used to describe interactions based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.comacs.org

For 5-nitroindole (B16589) derivatives, DFT calculations are used to optimize the molecular geometry and compute these electronic parameters. researchgate.netnih.gov The presence of the electron-withdrawing nitro (-NO2) group and the electron-donating aminoethyl side chain significantly influences the electron distribution across the indole (B1671886) scaffold. The nitro group tends to lower the energy of the LUMO, making the molecule a better electron acceptor, which can be crucial for certain biological interactions. uni-frankfurt.de

Natural Bond Orbital (NBO) analysis further refines this picture by examining charge delocalization and hyperconjugative interactions between orbitals. davidpublisher.comgrafiati.com This analysis helps in understanding the stability derived from electron density transfers between filled (donor) and empty (acceptor) orbitals, such as interactions involving the nitrogen lone pairs and antibonding orbitals within the molecule. grafiati.com

Table 1: Representative Quantum Chemical Descriptors for a Nitroindole Scaffold This table presents theoretical values for a representative nitro-aromatic compound, calculated using DFT methods, to illustrate the typical parameters obtained in such studies.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.2 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.3 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 5.8 D |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 2.2 eV |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are attractive to electrophiles. Conversely, blue areas represent positive potential, indicating an electron deficit and an affinity for nucleophiles.

For 3-(2-aminoethyl)-5-nitroindole, an MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, identifying it as a primary site for hydrogen bonding or interactions with positively charged residues in a biological target. The amino group (-NH2) on the ethyl side chain would present a region of positive potential, capable of acting as a hydrogen bond donor. The aromatic indole ring itself would display a mixed potential, contributing to potential π-π stacking interactions.

Molecular Docking and Dynamics Simulations

To understand how a molecule like this compound might function as a therapeutic agent, it is essential to study its interaction with biological macromolecules. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding pose, affinity, and stability of a ligand within the active or allosteric site of a protein. acs.orgnih.gov

Ligand-Target Interactions and Binding Affinities

Molecular docking simulations place the ligand into the binding site of a target protein and score the different poses based on factors like electrostatic complementarity and hydrophobic interactions. Studies on related 5-nitroindole derivatives have shown their potential to bind to various biological targets, including the c-Myc G-quadruplex and HIV-1 integrase. uni-frankfurt.denih.govrsc.org

These studies reveal that the 5-nitro group is often crucial for binding, participating in electrostatic and hydrogen bonding interactions. uni-frankfurt.de The indole ring can engage in π-π stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine), while the aminoethyl side chain can form additional hydrogen bonds or ionic interactions, anchoring the ligand in the binding pocket. The binding affinity, often expressed as a dissociation constant (Kd) or an inhibitory concentration (IC50), can be estimated from these simulations and correlated with experimental results. For example, various substituted 5-nitroindoles have shown IC50 values in the low micromolar range against cancer cell lines, with their activity being directly related to their binding affinity for targets like the c-Myc G-quadruplex. nih.gov

Table 2: Examples of Interactions and Affinities for 5-Nitroindole Derivatives with Biological Targets This table summarizes findings from studies on various 5-nitroindole analogs, demonstrating common interaction types and observed biological activities.

| Compound Class | Biological Target | Key Interactions | Reported Activity (IC50) |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-Quadruplex | Electrostatic interactions (nitro group), binding to terminal G-quartets. nih.govnih.gov | 5-6 µM (in HeLa cells) nih.gov |

| 5-Nitroindole-2,3-dione thiosemicarbazones | Various Cancer Cell Lines | Halogenation and thiosemicarbazone moiety associated with increased activity. researchgate.net | Log(GI50) values from -6.18 to <-8.00 nih.gov |

| 5-Nitroindole-2-carboxylates | HIV-1 Integrase | Interaction with hydrophobic cavity. rsc.org | ~14 µM (for lead compound) rsc.org |

Identification of Potential Binding Pockets and Allosteric Sites

Beyond predicting binding to known active sites, computational methods can identify novel binding pockets, including allosteric sites. Allosteric modulators bind to a site distinct from the primary active site, offering alternative mechanisms for regulating protein function.

A significant discovery involving this scaffold came from a fragment-based crystallographic screen against HIV-1 protease. nih.gov In these experiments, a simple 5-nitroindole fragment was found to bind to a novel, allosteric site underneath the enzyme's flexible "flap" region, which was named the "Eye site". acs.orgnih.govresearchgate.net This finding was confirmed by mixed-solvent molecular dynamics simulations, which also mapped the Eye site as a binding hot spot. nih.govresearchgate.net The 5-nitroindole fragment formed hydrophobic contacts with residues Val32, Ile47, Ile54, Pro81, and Ile84 and a hydrogen bond with Gly51. acs.org This discovery demonstrated that the 5-nitroindole scaffold could serve as a starting point for designing novel allosteric inhibitors of HIV-1 protease, which could be less susceptible to drug resistance mutations that typically occur in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. jocpr.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide rational drug design. nih.gov

For a class of compounds like 5-nitroindole derivatives, a QSAR study would involve several steps:

Data Set Compilation : A series of this compound analogs with experimentally measured biological activities (e.g., IC50 values) is collected.

Descriptor Calculation : A wide range of molecular descriptors for each compound is calculated using quantum chemical methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP). nih.govjocpr.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. nih.gov

Validation : The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

A QSAR study on 2-aryl-5-nitro-1H-indole derivatives acting as efflux pump inhibitors found that activity could be improved by increasing molecular volume and the Mulliken atomic charge on a specific carbon atom (C3), or by lowering the dipole moment. nih.gov This led to a predictive model that successfully identified a new, more potent compound. nih.gov A hypothetical QSAR equation for a series of 5-nitroindole derivatives might take the form:

log(1/IC50) = c0 + c1(LogP) + c2(E_LUMO) + c3(Molecular_Volume) + c4(qC4)

Where c0-c4 are coefficients determined by the regression analysis, and qC4 is the charge on a specific atom. Such a model provides direct insight into which structural modifications are most likely to enhance the desired biological effect.

In Silico ADME Prediction and Druglikeness Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its druglikeness, is a critical step in the early phases of drug discovery. researchgate.net Computational, or in silico, methods provide a rapid and cost-effective means to predict these characteristics, helping to identify candidates with a higher probability of success in later clinical stages. prosilico.com While specific comprehensive in silico ADME and druglikeness studies dedicated solely to this compound are not extensively detailed in publicly available literature, the principles and parameters for such an assessment are well-established. This section outlines the typical computational investigations that would be performed.

Detailed research findings from computational models are used to forecast the pharmacokinetic profile of a potential drug candidate. These predictions are based on the molecule's physicochemical properties.

Physicochemical Properties

The foundational step in in silico ADME prediction involves the calculation of key physicochemical properties. These descriptors influence a molecule's behavior in a biological system. For this compound, the following properties would be computationally determined:

| Property | Description | Predicted Value (Illustrative) |

| Molecular Weight (MW) | The mass of one mole of the compound. It influences diffusion and absorption. | 205.21 g/mol |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects solubility and membrane permeability. | 1.50 |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties. eijppr.com | 87.9 Ų |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | 2 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | 4 |

| Rotatable Bonds | The number of bonds that can freely rotate. It influences conformational flexibility and binding. | 3 |

Druglikeness Assessment

Druglikeness is a qualitative concept used to evaluate whether a compound has favorable properties to be considered a potential drug. gardp.org This assessment is often guided by established rules derived from the analysis of successful oral drugs.

Lipinski's Rule of Five

One of the most common filters for druglikeness is Lipinski's Rule of Five. eijppr.com It suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Based on its calculated physicochemical properties, this compound would be evaluated against these criteria to predict its potential as an orally bioavailable drug.

Other Druglikeness Rules

Beyond Lipinski's rule, other computational filters are often applied to provide a more nuanced assessment. These can include:

Ghose's Filter: Defines a qualifying range for LogP, molecular weight, molar refractivity, and the total number of atoms.

Veber's Rule: Emphasizes the importance of the number of rotatable bonds (≤10) and TPSA (≤140 Ų) for good oral bioavailability.

Egan's Rule: Uses LogP and TPSA to predict human intestinal absorption.

A comprehensive in silico analysis would present a "pass" or "fail" for each of these rules, often visualized through diagrams like the "Bioavailability Radar."

ADME Prediction

In silico tools can predict specific ADME properties, providing a more granular view of the compound's likely behavior.

| ADME Parameter | Description | Predicted Outcome (Illustrative) |

| Gastrointestinal (GI) Absorption | Predicts the extent to which the compound will be absorbed from the gut into the bloodstream. | High |

| Blood-Brain Barrier (BBB) Penetration | Predicts the likelihood of the compound crossing the BBB and entering the central nervous system. A 'No' prediction can be favorable for peripherally acting drugs. | No |

| CYP450 Inhibition | Predicts whether the compound is likely to inhibit major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. | Inhibitor of CYP2D6 |

| Substrate of P-glycoprotein (P-gp) | Predicts if the compound is a substrate for the P-gp efflux pump, which can limit bioavailability and tissue penetration. | No |

These predictions are generated by machine learning models trained on large datasets of experimental data. prosilico.com The output provides valuable insights that can guide the optimization of lead compounds. For instance, if a compound is predicted to be a potent inhibitor of a key CYP enzyme, medicinal chemists can work to modify the structure to mitigate this liability.

While no specific published studies provide this detailed analysis for this compound, the computational framework exists to generate these crucial predictive data points, thereby informing its potential for further development in a drug discovery pipeline.

Analytical Methodologies for the Characterization and Quantification of 3 2 Aminoethyl 5 Nitroindole in Research

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of 3-(2-aminoethyl)-5-nitroindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific ¹H and ¹³C NMR data for this compound is not extensively published, related studies on similar indole (B1671886) derivatives offer insights into the expected spectral characteristics. For instance, in the ¹H NMR spectra of related 5-nitroindole (B16589) derivatives, characteristic signals for the indole ring protons and the aminoethyl side chain are observed. nih.govd-nb.info The presence of the nitro group at the 5-position significantly influences the chemical shifts of the aromatic protons. cdnsciencepub.com Similarly, ¹³C NMR spectroscopy would reveal distinct signals for each carbon atom in the molecule, with the chemical shifts being indicative of their electronic environment. nih.gov

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine and the indole ring, C-H stretching of the ethyl chain and aromatic ring, C=C stretching of the aromatic ring, and the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. rsc.orglibretexts.org The N-H stretching of primary amines typically appears as two bands in the range of 3300-3500 cm⁻¹. libretexts.org The nitro group vibrations are expected in the regions of 1560-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The indole nucleus itself is a chromophore, and the presence of the nitro group, a strong auxochrome, is expected to cause a significant bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted indole. bspublications.netlibretexts.org This is due to the extension of the conjugated π-system. The UV-Vis spectrum of this compound would likely exhibit strong absorption in the UV region, with the exact λmax and molar absorptivity being dependent on the solvent used. uobabylon.edu.iq

| Spectroscopic Technique | Expected Observations for this compound | References |

| ¹H NMR | Signals for aromatic protons on the indole ring, protons of the ethyl side chain, and the NH₂ group. | nih.govd-nb.infocdnsciencepub.com |

| ¹³C NMR | Distinct signals for all carbon atoms, with chemical shifts influenced by the nitro group and the aminoethyl side chain. | nih.gov |

| IR Spectroscopy | Characteristic bands for N-H, C-H, C=C, and NO₂ functional groups. | rsc.orglibretexts.org |

| UV-Vis Spectroscopy | Strong absorption in the UV region with a λmax shifted to a longer wavelength due to the nitro group. | uobabylon.edu.iqbspublications.netlibretexts.org |

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. sigmaaldrich.comresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases. The method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), pH, and column temperature to achieve good resolution and peak shape. nih.gov UV detection is typically employed, set at the λmax of the compound to ensure high sensitivity. sigmaaldrich.com The purity of this compound is often reported as a percentage determined by HPLC. sigmaaldrich.com